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Survivin-3A (96-104)

Cat. No.: B1574979
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Description

Contextualization of the Full-Length Survivin Protein and its Diverse Roles

To understand the significance of the Survivin-3A (96-104) peptide, it is essential to first contextualize its protein of origin. The full-length survivin protein, also known as Baculoviral Inhibitor of Apoptosis Repeat-Containing 5 (BIRC5), is the smallest member of the inhibitor of apoptosis (IAP) protein family. google.comsb-peptide.com It is a 16.5 kDa protein composed of 142 amino acids. sb-peptide.com A defining structural feature of survivin is its single baculovirus IAP repeat (BIR) domain, which is crucial for its function in inhibiting apoptosis. touchoncology.com

Survivin is a bifunctional protein with two primary roles: the regulation of cell division and the inhibition of programmed cell death (apoptosis). google.comtouchoncology.com Its anti-apoptotic function involves interfering with the activity of caspases, which are key proteases in the apoptotic cascade. touchoncology.com Survivin can inhibit caspase-3, -7, and -9, thereby blocking the cell death pathway. frontiersin.org

In its role as a regulator of mitosis, survivin is a critical component of the chromosomal passenger complex (CPC). sb-peptide.com This complex, which also includes Aurora B kinase, INCENP, and Borealin, ensures the correct segregation of chromosomes during cell division. sb-peptide.com The expression of survivin is tightly regulated in a cell-cycle-dependent manner, peaking during the G2/M phase. aacrjournals.org

A crucial aspect of survivin's relevance to cancer research is its expression pattern. It is highly expressed in most human tumors and during embryonic development, but is virtually absent in most terminally differentiated normal adult tissues. sb-peptide.comaacrjournals.orggoogle.com This differential expression makes survivin an attractive target for cancer therapies and qualifies it as a tumor-associated antigen (TAA). aacrjournals.orggoogle.com Its overexpression in cancers such as lung, breast, colon, and prostate, as well as in hematopoietic malignancies, is often correlated with a poor prognosis, resistance to chemotherapy, and increased rates of recurrence. touchoncology.comaacrjournals.orgaacrjournals.org

Table 1: Key Characteristics of the Full-Length Survivin Protein

FeatureDescription
Alternate Names Baculoviral Inhibitor of Apoptosis Repeat-Containing 5 (BIRC5)
Molecular Weight ~16.5 kDa
Primary Functions Inhibition of apoptosis, Regulation of mitosis
Key Structural Domain Baculovirus IAP Repeat (BIR) domain
Cellular Location Cytoplasm, Nucleus, Mitochondria
Expression in Tissues Highly expressed in most cancer types and embryonic tissues; low to undetectable in normal, differentiated adult tissues.
Clinical Significance Overexpression is linked to poor prognosis, tumor progression, and chemoresistance in many cancers. touchoncology.comaacrjournals.org

Identification and Origin of the Survivin-3A (96-104) Peptide

The compound Survivin-3A (96-104) is a nonamer peptide, meaning it is composed of nine amino acids. Its sequence, LTLGEFLKL, corresponds to amino acids 96 through 104 of the full-length human survivin protein. aacrjournals.orgjpt.comncats.io This specific fragment was identified through research aimed at discovering T-cell epitopes within tumor-associated antigens like survivin. aacrjournals.org

The process of identifying such peptides involves scanning the protein's amino acid sequence for motifs that are likely to bind to Major Histocompatibility Complex (MHC) molecules on the surface of cells. google.comgoogle.comaacrjournals.org These MHC-peptide complexes are what the immune system's T-cells recognize. The Survivin (96-104) sequence was identified as a potential HLA-A02:01-restricted T-cell epitope. sb-peptide.comjpt.com HLA-A02:01 is a very common type of MHC class I molecule in human populations, making peptides that bind to it widely relevant for immunotherapy research. aacrjournals.org

This peptide is naturally processed by cancer cells that overexpress the full-length survivin protein and is then presented on their surface by MHC class I molecules. google.com This surface presentation flags the cancer cell for destruction by specific cytotoxic T-lymphocytes (CTLs). aacrjournals.orgtandfonline.com Researchers have confirmed the existence of spontaneous CTL responses against this specific peptide in patients with various cancers, including melanoma, breast cancer, and leukemia, demonstrating its natural origin and role as an immune target. aacrjournals.orgaacrjournals.org In the research context, this peptide is synthetically produced for use in a variety of assays and studies. jpt.com

It is worth noting that the literature frequently refers to this peptide as Survivin (96-104) or Sur1. aacrjournals.orgtandfonline.com The designation "Survivin-3A" is not standard and may represent a specific batch or formulation from a commercial or academic source. The core active compound, however, is the LTLGEFLKL peptide derived from the survivin protein.

Table 2: Properties of Survivin-3A (96-104) Peptide

PropertyValue
Sequence LTLGEFLKL (Leu-Thr-Leu-Gly-Glu-Phe-Leu-Lys-Leu)
Amino Acid Length 9 (Nonapeptide)
Origin Amino acids 96-104 of the human survivin (BIRC5) protein
MHC Restriction Primarily binds to HLA-A*02:01
Synonyms Survivin (96-104), Sur1

Conceptual Research Significance of Survivin-3A (96-104) as a Biological Modulator

The primary research significance of Survivin-3A (96-104) lies in its function as a specific immunomodulator, particularly in the field of cancer immunotherapy. touchoncology.comtandfonline.com Because the full-length survivin protein is a nearly universal tumor antigen, peptides derived from it, like Survivin (96-104), are powerful tools for studying and developing therapies that can train the immune system to target and destroy cancer cells. aacrjournals.orgnih.gov

The peptide serves as a specific antigen that can be used to stimulate and expand populations of survivin-specific cytotoxic T-lymphocytes (CTLs) in vitro and ex vivo. sb-peptide.com These expanded T-cells can then be studied for their ability to recognize and lyse tumor cells that express survivin. tandfonline.com Research has shown that a CTL clone specific for this peptide can efficiently kill a wide range of tumor cells, including those from breast cancer, colon cancer, and melanoma, highlighting its potential as a universal target. tandfonline.com

Furthermore, Survivin (96-104) is a critical reagent in immune monitoring assays, such as the ELISPOT assay, which is used to quantify the frequency of antigen-specific, IFN-γ releasing T-cells in blood samples from cancer patients. sb-peptide.comaacrjournals.org This allows researchers to measure pre-existing immune responses to survivin or to assess the effectiveness of a cancer vaccine or immunotherapy designed to elicit such a response. aacrjournals.org

The peptide's utility also extends to the development of novel therapeutic strategies. Because the natural peptide has a relatively low binding affinity to HLA-A2, researchers have created modified versions to enhance immunogenicity. aacrjournals.org For example, substituting the threonine at the second position with methionine (LMLGEFLKL) has been shown to improve HLA binding and induce stronger T-cell responses. aacrjournals.orgnih.govresearchgate.net The study of both the native peptide and its modified analogues is crucial for designing more effective peptide-based cancer vaccines. touchoncology.comnih.gov

In essence, Survivin-3A (96-104) acts as a highly specific biological probe and a potential therapeutic agent. It allows for the precise investigation of T-cell responses to a key tumor antigen and serves as a foundational component in the rational design of immunotherapies aimed at a broad spectrum of human cancers. frontiersin.orgtandfonline.com

Properties

sequence

LTLGEFLKL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Survivin-3A (96-104); Survivin 96-104; Baculoviral IAP repeat-containing protein 5 (96-104)

Origin of Product

United States

Molecular and Structural Characterization of Survivin 3a 96 104

Amino Acid Sequence and Primary Structure Analysis of Survivin-3A (96-104)

The primary structure of Survivin-3A (96-104) consists of a specific sequence of nine amino acids. This linear sequence dictates the fundamental chemical properties of the peptide.

The amino acid sequence of Survivin-3A (96-104) is L-T-L-G-E-F-L-K-L (Leucine-Threonine-Leucine-Glycine-Glutamic Acid-Phenylalanine-Leucine-Lysine-Leucine). nih.gov

PropertyValue
Full Name Survivin-3A (96-104)
Amino Acid Sequence LTLGEFLKL
Molecular Formula C50H88N10O12
Average Molecular Weight 1033.3 g/mol
Residue Count 9

This interactive data table provides a summary of the basic molecular properties of Survivin-3A (96-104).

The primary structure is characterized by a high content of hydrophobic residues (Leucine, Phenylalanine), which influences its solubility and interaction with nonpolar environments. The presence of Threonine, Glutamic Acid, and Lysine (B10760008) introduces polar and charged characteristics, which are critical for specific molecular interactions.

Predicted Secondary and Tertiary Conformations of Survivin-3A (96-104)

As a short peptide, Survivin-3A (96-104) is not expected to form a stable, globular tertiary structure in aqueous solution. Instead, it likely exists as an ensemble of flexible conformations. However, its conformation becomes more defined upon binding to other molecules, such as the peptide-binding groove of the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.

Computational modeling and structural analyses of the peptide in complex with HLA-A*02:01 suggest that it adopts an extended conformation. nih.gov This conformation allows the peptide's side chains to fit into the specific pockets of the HLA binding groove. Short peptides, in general, can adopt various secondary structural motifs like β-turns or helical turns, and the specific conformation of Survivin-3A (96-104) in different environments would be influenced by factors such as solvent polarity and the presence of binding partners.

Structural Determinants for Molecular Interactions of Survivin-3A (96-104)

The molecular interactions of Survivin-3A (96-104) are primarily understood in the context of its presentation by HLA-A*02:01 to T-cell receptors (TCRs).

The binding of Survivin-3A (96-104) to the HLA-A*02:01 molecule is dependent on specific anchor residues that fit into corresponding pockets in the HLA binding groove.

Primary Anchor Residues: For HLA-A02:01, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9). In Survivin-3A (96-104), Leucine (B10760876) (L) at P2 and Leucine (L) at P9 serve as the primary anchors. uni-heidelberg.de The hydrophobic side chains of these leucine residues are well-suited for the nonpolar pockets of the HLA-A02:01 binding groove.

Secondary Anchor Residues: Other residues within the peptide also contribute to the stability of the peptide-HLA complex through interactions with the HLA molecule.

TCR Contact Residues: Upon presentation by the HLA molecule, other residues of the peptide are exposed and become available for interaction with a specific T-cell receptor. Alanine substitution experiments have shown that nearly every residue of the survivin peptide is crucial for functional activation of specific T-cell receptors, indicating their role as contact points. jci.org

PositionAmino AcidRole in HLA-A*02:01 Binding
1Leucine (L)Auxiliary Anchor
2Threonine (T)Primary Anchor
3Leucine (L)
4Glycine (G)
5Glutamic Acid (E)
6Phenylalanine (F)
7Leucine (L)
8Lysine (K)
9Leucine (L)Primary Anchor

This interactive data table outlines the key residues of Survivin-3A (96-104) and their established roles in binding to the HLA-A02:01 molecule.*

In its unbound state, Survivin-3A (96-104) is likely to be highly flexible. However, upon binding to the HLA-A*02:01 molecule, it undergoes a significant conformational adaptation, adopting a more rigid, extended structure. This induced-fit mechanism is essential for the stable presentation of the peptide to T-cells.

Molecular modeling studies have indicated that when bound to HLA-A*02:01, the peptide protrudes slightly from the binding groove, which can influence its interaction with the TCR. nih.govresearchgate.net The stability of the peptide-HLA complex is a result of a network of hydrogen bonds and van der Waals interactions between the peptide's backbone and side chains and the residues of the HLA molecule. The conformational fluctuations of the peptide are significantly dampened upon binding, leading to a stable platform for TCR recognition.

Post-Translational Modifications Potentially Influencing Survivin-3A (96-104) Functionality

Post-translational modifications (PTMs) of the full-length survivin protein are known to regulate its function and localization. nih.gov While direct experimental evidence for PTMs occurring specifically within the 96-104 fragment in vivo is limited, the amino acid sequence of this peptide contains residues that are potential targets for such modifications.

Phosphorylation: The full-length survivin protein is subject to phosphorylation at several sites. Notably, Threonine 97 (T97) , which corresponds to the threonine at position 2 of the Survivin-3A (96-104) peptide, has been predicted as a potential phosphorylation site by Casein Kinase 2 (CK2). nih.gov While another study identified Threonine 48 as the primary CK2 phosphorylation site, the conservation of T97 suggests its potential functional importance. nih.gov Phosphorylation at this position could significantly alter the peptide's charge and its ability to bind to the HLA-A*02:01 molecule.

Acetylation: The lysine residue at the C-terminus of the peptide (Lysine 104 in the full-length protein) is a potential site for acetylation. Acetylation of lysine residues is a common PTM that can neutralize its positive charge and affect protein-protein interactions.

Further research is required to determine if these potential PTMs occur on the Survivin-3A (96-104) peptide and how they might impact its immunological properties.

Interaction Modalities and Molecular Targets of Survivin 3a 96 104

Direct Protein-Protein Interactions Involving Survivin-3A (96-104)

The function of the full-length survivin protein is heavily dependent on its interactions with other proteins. However, specific data on the direct interaction of the isolated Survivin-3A (96-104) peptide with these partners are limited. The primary interaction domains on the full-length protein are often distinct from this peptide sequence.

Interaction with Full-Length Survivin Protein

Full-length survivin proteins can form homodimers, an interaction mediated mainly by the linker region and residues in the N-terminal region of the BIR domain. nih.gov While the 96-104 sequence is adjacent to the C-terminal dimerization interface, current scientific literature does not provide evidence of the isolated Survivin-3A (96-104) peptide directly binding to the full-length survivin protein.

Interaction with Inhibitor of Apoptosis Proteins (IAPs) Modulators

Full-length survivin interacts with other IAP family members and their modulators to regulate apoptosis. For instance, survivin can form a complex with the X-linked inhibitor of apoptosis protein (XIAP), enhancing XIAP's stability and its ability to inhibit caspases. spandidos-publications.comub.edu It also interacts with Smac/DIABLO. nih.govmdpi.com These interactions are primarily mediated through the BIR domain of the survivin protein. nih.govmdpi.com A review of existing research reveals no specific data demonstrating a direct interaction between the Survivin-3A (96-104) peptide and IAP modulators like XIAP or Smac.

Novel Interacting Partners of Survivin-3A (96-104)

Research has identified several other interacting partners for the full-length survivin protein, including heat shock protein 90 (Hsp90), aryl hydrocarbon receptor-interacting protein (AIP), and the nuclear export protein Crm1. nih.govmdpi.comnih.gov The binding sites for these interactions have been mapped to regions such as the BIR domain (for Hsp90) and the C-terminal end (for AIP). nih.govmdpi.com The interaction with Crm1 involves a nuclear export sequence located between residues 89-98. oxfordvacmedix.comnih.gov While this is adjacent to the 96-104 region, there is no direct evidence of the Survivin-3A (96-104) peptide itself being a primary binding motif for these novel partners.

Modulatory Effects of Survivin-3A (96-104) on Enzyme Activities

The full-length survivin protein has been shown to modulate the activity of several enzymes. It indirectly inhibits the activity of caspases, such as caspase-9 and caspase-3, by interacting with other proteins like XIAP and Smac. ub.eduamegroups.orgptbioch.edu.pl Furthermore, a mitochondrial pool of survivin has been found to enhance the stability and activity of the succinate (B1194679) dehydrogenase (SDH) complex (Complex II) of the mitochondrial respiratory chain. nih.gov

A comprehensive search of the scientific literature did not yield any studies demonstrating that the isolated Survivin-3A (96-104) peptide has a direct modulatory effect on the activity of these or other enzymes.

Potential Receptor or Membrane Interactions of Survivin-3A (96-104)

The most significant area of research concerning the survivin (96-104) peptide is its role as a tumor-associated antigen (TAA) in cancer immunotherapy. In this context, the peptide interacts directly with Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells or antigen-presenting cells. frontiersin.org

This peptide-MHC I complex is then recognized by the T-cell receptor (TCR) on cytotoxic T-lymphocytes (CTLs), triggering an anti-tumor immune response. nih.govjci.org The binding of the peptide to the MHC molecule is a critical step, with specific amino acid residues acting as anchors that fit into pockets of the MHC binding groove. frontiersin.org

Several studies have investigated the immunogenicity of the native survivin (96-104) peptide and have developed modified versions to enhance MHC binding and T-cell activation.

Table 1: Studied Peptides from the Survivin 96-104 Region and their Interactions

Peptide Sequence (Region)ModificationInteracting ReceptorObserved EffectCitation
LTLGEFLKL (96-104)Wild-TypeHLA-A0201Recognized by CTLs researchgate.net
LMLGEFLKL (96-104)T97M (Threonine to Methionine)HLA-A0201Enhanced binding and immunogenicity; preferential T-cell reaction in some donors compared to other variants. researchgate.net
ELMLGEFLKL (95-104)T97M (Threonine to Methionine)HLA-A0201Enhanced HLA-A0201 binding and induced stronger T-cell responses than the wild-type decamer. frontiersin.orgresearchgate.net
AAYLMLGEFLKLN-terminal extension and T97MHLA-A2.1Induced HLA-A2.1 restricted CD8+ T cell responses. frontiersin.org

These findings highlight that the primary molecular interaction of the survivin (96-104) peptide is with the MHC class I receptor, which is fundamental to its investigation as a component of cancer vaccines. frontiersin.orgnih.govjci.org The affinity of this interaction can be modulated by amino acid substitutions, which in turn affects the strength of the resulting immune response. researchgate.net

Cellular Effects and Biological Activities of Survivin 3a 96 104

Regulation of Apoptosis and Cell Death Pathways by Survivin-3A (96-104)

Survivin is a critical regulator of apoptosis, a form of programmed cell death essential for tissue homeostasis. nih.govnih.gov Its overexpression in cancer cells helps them evade apoptotic signals, contributing to tumor progression and resistance to therapies. nih.govoncotarget.com

Survivin influences the caspase cascade, a central component of the apoptotic machinery. Caspases are a family of proteases that, once activated, execute the dismantling of the cell. semanticscholar.org Survivin has been shown to inhibit the activity of effector caspases, such as caspase-3 and caspase-7, thereby blocking the final steps of apoptosis. nih.govpnas.org It can also interfere with the activation of initiator caspase-9, which is a key step in the mitochondrial or intrinsic apoptotic pathway. spandidos-publications.com Survivin may achieve this by directly binding to caspases or by interacting with other proteins that regulate caspase activity, such as Smac/DIABLO. mdpi.comnih.gov The survivin-XIAP complex, for instance, prevents the cleavage and activation of caspase-9. spandidos-publications.com

Interacting Protein Effect on Caspase Activity Reference
Caspase-3Direct inhibition nih.gov
Caspase-7Direct inhibition nih.gov
Caspase-9Indirect inhibition via XIAP and Smac/DIABLO spandidos-publications.comjcancer.org
Smac/DIABLOSequestration, preventing its antagonism of XIAP mdpi.comnih.gov
XIAPStabilization, leading to enhanced caspase inhibition spandidos-publications.com

Mitochondrial outer membrane permeabilization (MOMP) is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytosol. mdpi.comjax.org Survivin has been found to localize to the mitochondria in tumor cells and can inhibit apoptosis by preventing the release of these factors. mdpi.comjci.org Specifically, a mitochondrial pool of survivin can be rapidly released into the cytosol in response to death signals, where it counteracts caspase activation. jci.org This function helps to maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade. mdpi.com

The expression of survivin itself is a key determinant in the balance between cell survival and apoptosis. High levels of survivin are associated with the suppression of apoptosis. mdpi.com Downregulation of survivin expression, for example through the use of antisense oligonucleotides or small interfering RNAs (siRNAs), leads to an increase in apoptosis. tandfonline.commdpi.com Furthermore, the activity of survivin can influence the expression and function of other apoptotic and anti-apoptotic proteins. For instance, survivin can upregulate the expression of anti-apoptotic proteins like Bcl-2, while its inhibition can lead to an increase in the expression of pro-apoptotic proteins such as Bax. mdpi.compnas.org

Condition Effect on Protein Expression Outcome Reference
High Survivin ExpressionIncreased Bcl-2Inhibition of apoptosis pnas.org
Survivin KnockdownIncreased BaxPromotion of apoptosis mdpi.com
Survivin InhibitionDecreased XIAP stabilityPromotion of apoptosis spandidos-publications.com

Impact of Survivin-3A (96-104) on Cell Proliferation and Growth

Beyond its role in apoptosis, survivin is a key regulator of cell division. nih.govnih.gov It is expressed in a cell cycle-dependent manner, with levels peaking during the G2/M phase. mdpi.comnih.gov

Survivin plays a crucial role in ensuring the proper progression of cells through the cell cycle. Its expression is tightly regulated, being low in the G1 and S phases and high during the G2/M phase. mdpi.com Disruption of survivin function or expression can lead to cell cycle arrest, often at the G2/M checkpoint, and an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. oncotarget.comrndsystems.com The knockdown of survivin has been shown to inhibit cell proliferation and cause cell cycle arrest in various cancer cell lines. spandidos-publications.com

Survivin is a component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis during mitosis. nih.govresearchgate.net The CPC, which also includes Aurora B kinase, INCENP, and Borealin, localizes to different parts of the mitotic apparatus throughout cell division. spandidos-publications.comresearchgate.net Survivin associates with the microtubules of the mitotic spindle. mdpi.com Interference with survivin function can lead to defects in mitotic spindle formation, resulting in abnormal chromosome segregation and the formation of multinucleated cells. tandfonline.comresearchgate.netnih.gov Specifically, survivin has been shown to suppress microtubule dynamics, and its absence can lead to shortened mitotic spindles. mdpi.comresearchgate.net

Influence on DNA Replication and Repair Mechanisms

While the broader protein survivin is implicated in DNA replication and repair, specific research on the peptide fragment Survivin-3A (96-104) in these processes is less direct. The full-length survivin protein is known to be involved in the DNA damage response, contributing to therapy resistance in cancer cells. nih.gov It participates in the repair of DNA double-strand breaks through interaction with key proteins like DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and Ku70. tandfonline.com Survivin's presence in nuclear foci, which co-localize with proliferating cell nuclear antigen (PCNA), suggests a role during replication. nih.gov Knockdown of survivin has been shown to decrease the speed of replication forks. nih.gov Furthermore, survivin is implicated in the transition from stalled replication forks to translesion synthesis, a process that allows DNA replication to proceed past damaged sites. nih.gov Some studies indicate that survivin expression can be upregulated during cell division and is associated with genes involved in DNA replication and repair. nih.gov In the context of chemotherapy, which often induces DNA damage, survivin can be activated and antagonize cell death, in part by its role in DNA repair pathways. oncotarget.com For instance, it is involved in the repair of interstrand crosslinks, a highly cytotoxic form of DNA damage. oncotarget.com

Modulation of Cell Migration and Invasion by Survivin-3A (96-104)

The full-length survivin protein is a known promoter of cell migration and invasion, key processes in cancer metastasis. nih.govnih.gov It achieves this through various mechanisms, including the enhancement of mitochondrial respiration, which provides a localized energy source to fuel the dynamics of membrane lamellipodia and the turnover of focal adhesion complexes. nih.gov Increased survivin expression is correlated with metastatic disease. nih.gov Knocking down survivin has been shown to significantly decrease cell migration and invasion. oxfordvacmedix.com One of the pathways implicated involves a complex of survivin with XIAP, which promotes the NFκB-dependent activation of fibronectin production, a component of the extracellular matrix that facilitates cell motility. nih.gov

Effects on Cytoskeletal Dynamics and Adhesion

Survivin influences cytoskeletal dynamics and cell adhesion, which are fundamental to cell migration. It supports the trafficking of mitochondria to the cortical cytoskeleton, which is associated with increased membrane ruffling and a higher turnover rate of focal adhesion complexes. nih.gov The cytoskeleton, composed of microfilaments like actin, microtubules, and intermediate filaments, undergoes significant reorganization in cancer cells to facilitate movement and invasion. mdpi.com Survivin's role in promoting the disassembly of focal adhesion complexes, which anchor the cell to the extracellular matrix, directly contributes to increased cell motility. nih.gov By influencing these critical components of the cellular machinery for movement, survivin facilitates the invasive phenotype of cancer cells.

Influence of Survivin-3A (96-104) on Angiogenesis-Related Processes

The parent protein, survivin, is a significant player in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. nih.govnih.gov It is highly expressed in proliferating endothelial cells. nih.gov Survivin is induced by key angiogenic growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov Its expression in endothelial cells helps to inhibit apoptosis, thereby promoting their survival and the stability of new vessels. nih.gov Furthermore, survivin expressed in tumor cells can enhance the transcription, synthesis, and release of VEGF, which in turn stimulates the angiogenic activity of endothelial cells. nih.gov The inhibition of survivin has been shown to decrease tumor-associated angiogenesis both in laboratory studies and in living organisms. nih.gov

Immunomodulatory Properties of Survivin-3A (96-104)

The peptide Survivin-3A (96-104), also referred to as survivin(96-104), is a well-characterized epitope with significant immunomodulatory properties, particularly in the context of cancer immunotherapy.

Survivin-3A (96-104) as an Epitope for T-Cell Recognition

Survivin-3A (96-104) is recognized as a tumor-associated antigen (TAA) and serves as an epitope for cytotoxic T lymphocytes (CTLs). nih.govaacrjournals.org This peptide, with the amino acid sequence LTLGEFLKL, can be presented by HLA-A2 molecules on the surface of cancer cells, making them targets for the immune system. aacrjournals.orgresearchgate.net Spontaneous CTL responses against this survivin-derived epitope have been detected in patients with various cancers, including melanoma, breast cancer, and leukemia. aacrjournals.orgresearchgate.net The ability of T-cells to recognize and react to this peptide forms the basis for its use in cancer vaccines. nih.gov Modified versions of this peptide, such as replacing the threonine at the second position with methionine (LMLGEFLKL), have been shown to enhance binding affinity to HLA-A2 and improve the induction of T-cell responses. aacrjournals.orgresearchgate.net

Modulation of T-Cell Responses by Survivin-3A (96-104)

The Survivin-3A (96-104) peptide and its variants are potent modulators of T-cell responses. Vaccination with this peptide has been shown to induce survivin-specific T-cell responses in cancer patients. nih.govnih.gov These induced T-cells are capable of recognizing and killing tumor cells that present the survivin epitope. aacrjournals.org Studies have demonstrated that T-cells stimulated with a modified version of the survivin(96-104) peptide can cross-react with the naturally occurring peptide on tumor cells. researchgate.net The immunogenicity of this peptide, and its ability to activate CTLs, has made it a key component in the development of multi-epitope cancer vaccines aimed at stimulating a broad anti-tumor immune response. nih.govoncotarget.com

Table of Research Findings on Survivin-3A (96-104) and its Variants

Peptide Research Focus Key Finding
Survivin(96-104) (LTLGEFLKL) T-cell recognition Identified as a naturally occurring epitope recognized by CTLs in cancer patients. aacrjournals.orgresearchgate.net
Survivin(96-104)M2 (LMLGEFLKL) Enhanced immunogenicity Substitution of threonine with methionine at position 2 increases HLA-A2 binding and T-cell activation. aacrjournals.orgresearchgate.net
Survivin(95-104) (ELTLGEFLKL) T-cell recognition A 10-mer peptide also recognized by CTLs. nih.gov

| Survivin(95-104)M3 (ELMLGEFLKL) | Enhanced immunogenicity | A modified 10-mer with enhanced HLA-A0201 binding and stronger T-cell induction. researchgate.net |

Table of Compound Names

Compound Name
3,3V-diindolylmethane
antimycin A
blinatumab
Calcium sensing receptor
carboplatin
cisplatin
CPT-11
cycloheximide
cytochalasin
Echinomycin
erlotinib
ethidium bromide
flavopiridol
L-OHP
melphalan
Mithramycin A
MKT-077
paclitaxel
prodigiosin
resveratrol
Retinoids
Rotenone
taxol
TTFA

Mechanistic Insights into Survivin 3a 96 104 Action

Signal Transduction Pathways Influenced by Survivin-3A (96-104)

Survivin, a unique member of the inhibitor of apoptosis protein (IAP) family, is implicated in both the regulation of cell division and the inhibition of apoptosis. jcancer.orgspandidos-publications.com Its overexpression is a common feature in many human cancers and is associated with tumor progression, resistance to therapy, and poor patient outcomes. jcancer.org The functions of survivin are intricately linked to its modulation of several key signal transduction pathways.

PI3K/Akt Pathway Modulation by Survivin-3A (96-104)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. mdpi.commdpi.com Upregulation of this pathway is frequently observed in tumors and contributes to multidrug resistance. conicet.gov.ar Survivin expression is regulated by the PI3K/Akt axis. unipa.it For instance, inhibition of the PI3K/Akt pathway can lead to a decrease in survivin expression. conicet.gov.arunipa.it

Activated Akt, a key component of this pathway, promotes cell survival by phosphorylating and regulating numerous downstream targets. mdpi.com This includes the activation of anti-apoptotic genes and the inhibition of pro-apoptotic ones. nih.gov Survivin is one of the downstream targets of the PI3K/Akt pathway, and its expression can be modulated to influence cell survival. mdpi.com Studies have shown that the PI3K/Akt pathway can regulate survivin expression, and inhibition of this pathway leads to reduced survivin levels and increased apoptosis in cancer cells. conicet.gov.ar

Table 1: Survivin-3A (96-104) and PI3K/Akt Pathway Interaction

Interacting MoleculeEffect on PathwayOutcomeReference
AktActivates survivin expressionPromotes cell survival mdpi.com
PI3K inhibitors (Wortmannin, LY294002)Decrease survivin expressionInduce apoptosis conicet.gov.ar
PRL3Activates PI3K/Akt signalingPromotes cancer cell survival mdpi.com

MAPK Signaling Pathway Interactions of Survivin-3A (96-104)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that governs cell proliferation, differentiation, and survival. nih.gov The MAPK/extracellular-signal-regulated kinase (ERK) cascade, a key branch of the MAPK pathway, can lead to the transcriptional activation of the survivin gene. nih.govub.edu For example, epidermal growth factor (EGF) can activate the MAPK/ERK pathway, resulting in increased survivin levels. ub.edu

Inhibition of survivin has been shown to attenuate EGF-induced epithelial-mesenchymal transition (EMT) in retinal pigment epithelial cells by affecting the EGFR/MAPK signaling pathway. nih.gov Furthermore, some therapeutic agents can induce survivin downregulation and cell death through the p38MAPK pathway, another branch of the MAPK family. ub.edu There is also evidence of an inverse relationship between survivin and MAP kinase phosphatase 1 (MKP-1), where the downregulation of survivin corresponds with the upregulation of MKP-1 during nitric oxide-induced apoptosis. researchgate.net

NF-κB Pathway Regulation by Survivin-3A (96-104)

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a significant role in inflammation, immunity, cell proliferation, and survival. irb.hr Activation of NF-κB can lead to the transcription of various anti-apoptotic genes, including survivin. researchgate.netplos.org In some cancer cells, overexpression of survivin is driven by the activation of ERK1/2, Akt, and NF-κB. spandidos-publications.com

The NF-κB pathway can be triggered by various stimuli, leading to the translocation of NF-κB into the nucleus and the subsequent transcription of its target genes. researchgate.netplos.org Survivin is one of these downstream targets. plos.org The interplay between survivin and NF-κB can create a positive feedback loop that promotes cancer cell survival and resistance to apoptosis. nih.govpnas.org For instance, in malignant lymphoma cells, NF-κB can mediate the activation of HIF-1, which in turn has survivin as a downstream target. nih.gov

Wnt/β-catenin Pathway Involvement with Survivin-3A (96-104)

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. dovepress.come-century.us Survivin is a direct downstream target gene of the Wnt/β-catenin pathway. spandidos-publications.comspandidos-publications.comindonesianjournalofcancer.or.id Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then forms a complex with TCF/LEF transcription factors to upregulate the expression of target genes, including survivin. jcancer.orgnih.gov

This upregulation of survivin contributes to the pro-proliferative and anti-apoptotic effects of the Wnt/β-catenin pathway. dovepress.com In colorectal cancer, for example, the Wnt/β-catenin pathway is hyperactivated, leading to increased expression of survivin and other genes that promote tumor growth. dovepress.comnih.gov Inhibition of the Wnt pathway has been shown to downregulate survivin, highlighting the therapeutic potential of targeting this axis. indonesianjournalofcancer.or.id

Other Key Signaling Cascades Influenced by Survivin-3A (96-104) (e.g., p53, Notch, Hedgehog/GLI)

Survivin's influence extends to several other critical signaling pathways.

p53 Pathway : The tumor suppressor p53 negatively regulates survivin expression at the transcriptional level. jcancer.orgspandidos-publications.comspandidos-publications.comnih.gov Wild-type p53 can bind to the survivin promoter and repress its transcription. spandidos-publications.comnih.gov Conversely, survivin can also regulate p53. Overexpression of survivin has been shown to decrease p53 levels and inhibit p53-dependent apoptosis. jcancer.orgnih.gov

Notch Pathway : The Notch signaling pathway, which is crucial for cell development and differentiation, can also regulate survivin expression. jcancer.orgoncotarget.com In some cancers, Notch signaling facilitates survivin expression. jcancer.org For instance, in non-small cell lung cancer, Notch-1 signaling can control survivin expression. indonesianjournalofcancer.or.id Survivin is a major target of Notch1, and its downregulation is a key aspect of anti-cancer strategies targeting the Notch pathway. oncotarget.com

Hedgehog/GLI Pathway : The Hedgehog (HH)/GLI signaling pathway, important in development and cancer, has been found to transcriptionally regulate survivin. nih.gov The survivin promoter contains binding sites for the GLI transcription factors, and inhibition of the HH/GLI pathway can decrease survivin expression. nih.gov The effector factor GLI2 appears to be a primary upregulator of survivin in many tumor cells. nih.gov

Table 2: Overview of Other Signaling Pathways Influenced by Survivin-3A (96-104)

PathwayInteraction with SurvivinConsequenceReference(s)
p53 p53 represses survivin transcription. Survivin can decrease p53 levels.Regulation of apoptosis and cell cycle. jcancer.orgspandidos-publications.comspandidos-publications.comnih.govnih.gov
Notch Notch signaling can induce survivin expression.Promotion of malignant features. jcancer.orgindonesianjournalofcancer.or.idoncotarget.com
Hedgehog/GLI GLI2 transcriptionally upregulates survivin.Maintenance of deregulated survivin expression in tumors. nih.gov

Transcriptional and Post-Transcriptional Regulation by Survivin-3A (96-104)

The expression of survivin is tightly controlled at both the transcriptional and post-transcriptional levels. spandidos-publications.comnih.gov The survivin gene promoter lacks a TATA box but contains a CpG island and binding sites for various transcription factors. spandidos-publications.comnih.gov

At the transcriptional level, survivin is repressed by tumor suppressor genes like p53. jscimedcentral.com In contrast, it is activated by several oncogenic pathways. Survivin itself can also act as a transcriptional co-activator. For instance, it can enhance the phosphorylation of Sp1 and c-Myc, leading to increased transcription of genes like hTERT. nih.gov

Post-transcriptional regulation of survivin is also a critical aspect of its function. This includes regulation by microRNAs (miRNAs). For example, miR-203 has been identified as a suppressor of the survivin gene. unipa.it The differential splicing of survivin pre-mRNA also results in several splice variants that may have different functions. nih.gov The stability of the survivin protein is regulated through the ubiquitin-proteasome pathway in a cell cycle-dependent manner. nih.gov

Gene Expression Profiling Changes Induced by Survivin-3A (96-104)

The precise impact of the isolated peptide Survivin-3A (96-104) on global gene expression profiles is not yet detailed in publicly available research. Scientific investigation has predominantly focused on the full-length survivin protein. The full-length survivin protein is known to influence the expression of a multitude of genes involved in cell survival, proliferation, and apoptosis. For instance, survivin can indirectly up-regulate its own expression through various signaling pathways, including those mediated by growth factors via the PI3K/AKT pathway. jscimedcentral.com Furthermore, survivin has been shown to physically interact with p53 on the promoter of the p21 gene, acting as a transcriptional repressor and thereby neutralizing p53-mediated transcriptional activation of p21. jscimedcentral.com

The regulation of the survivin gene itself is a complex process involving multiple transcription factors and signaling pathways. jscimedcentral.comwalshmedicalmedia.com Key tumor suppressor genes like p53, PTEN, and BRCA1-SIRT1 are known to repress survivin transcription. jscimedcentral.com Conversely, in many cancer cells where these suppressors are non-functional, survivin expression is upregulated. jscimedcentral.com The NF-κB pathway is also a significant transcriptional activator of survivin. jscimedcentral.comd-nb.info The RB/E2F pathway is intricately involved, with E2F activators (E2F1, E2F2, E2F3) binding to the survivin promoter to induce transcription, while pRB and p130 can repress it. nih.gov

Potential microRNA and ncRNA Modulation by Survivin-3A (96-104)

Direct modulation of microRNA (miRNA) and other non-coding RNAs (ncRNAs) by the specific peptide Survivin-3A (96-104) has not been documented. Research in this area has centered on the regulation of the full-length survivin protein by various ncRNAs.

Numerous miRNAs have been identified that target the 3'-untranslated region (UTR) of survivin mRNA, leading to its degradation or translational repression. nih.govnih.gov This represents a significant layer of post-transcriptional regulation of survivin expression. Some of the well-studied miRNAs that directly target survivin include miR-203, miR-34a, miR-218, miR-494, and miR-320a. nih.govjcancer.orgspandidos-publications.com The expression of these miRNAs is often downregulated in cancerous tissues, contributing to the overexpression of survivin. nih.gov For example, miR-203 plays a pivotal role in prostate cancer progression by targeting survivin. nih.gov Similarly, miR-34a and miR-203 have been shown to inhibit survivin expression in osteosarcoma cells. jcancer.org

Long non-coding RNAs (lncRNAs) have also emerged as crucial regulators of survivin expression. Some lncRNAs can act as "sponges" for miRNAs, thereby preventing them from binding to their target mRNAs, including survivin. For instance, the lncRNA NEAT1 has been shown to sponge miR-335, leading to an upregulation of survivin expression in gallbladder cancer. nih.gov Another lncRNA, CCAT1, sponges miR-454 to promote survivin expression and chemoresistance in ovarian cancer. e-crt.org

While there is no direct evidence of Survivin-3A (96-104) modulating ncRNA activity, it is a theoretical possibility that this peptide could interfere with the intricate regulatory networks involving survivin, miRNAs, and lncRNAs. However, this remains a speculative area requiring further investigation.

Intracellular Localization and Trafficking of Survivin-3A (96-104)

The specific intracellular localization and trafficking pathways of the Survivin-3A (96-104) peptide are not independently characterized in the scientific literature. The understanding of its potential distribution is inferred from the behavior of the full-length survivin protein, which exhibits a dynamic and regulated localization pattern across different cellular compartments, including the nucleus, cytoplasm, and mitochondria. mdpi.comdovepress.com The trafficking of survivin between these compartments is critical for its dual functions in regulating cell division and inhibiting apoptosis. mdpi.combiologists.com

Nuclear Localization and Functional Implications

Full-length survivin is actively transported between the nucleus and the cytoplasm. While it lacks a classical nuclear localization signal (NLS) and is thought to enter the nucleus via passive diffusion, its export is a regulated process. mdpi.come-century.us Nuclear survivin is a key component of the Chromosomal Passenger Complex (CPC), which is essential for the proper segregation of chromosomes and cytokinesis during mitosis. tandfonline.comaacrjournals.org The localization of the CPC to the centromeres is a critical step, and it has been shown that the nuclear export receptor Crm1 interacts with a leucine-rich nuclear export signal (NES) within survivin to facilitate this process. tandfonline.comnih.govembopress.org Inhibition of this interaction prevents the correct localization of the CPC. embopress.org

The C-terminal domain of survivin, which encompasses the 96-104 region, is known to be involved in binding to polymerized microtubules. portlandpress.com This interaction is crucial for the function of the CPC at the mitotic spindle. Therefore, while the Survivin-3A (96-104) peptide itself may not have a dedicated nuclear import mechanism, its sequence corresponds to a region of the full-length protein that has a vital function within the nucleus during cell division.

Cytoplasmic Distribution and Effects

The cytoplasmic pool of survivin is primarily associated with its anti-apoptotic function. mdpi.combiologists.com Survivin is exported from the nucleus to the cytoplasm via a Crm1-dependent mechanism. e-century.usnih.gov This nuclear export is considered essential for its cytoprotective activities, as preventing this export can render tumor cells more susceptible to apoptosis-inducing treatments. nih.gov In the cytoplasm, survivin can interact with various components of the apoptotic machinery to inhibit cell death. mdpi.comaacrjournals.org For example, it can form a complex with XIAP, another inhibitor of apoptosis protein, to synergistically block caspase activity. mdpi.com

The Survivin-3A (96-104) peptide originates from a region of survivin that is exposed in the cytoplasm and is involved in protein-protein interactions. It is conceivable that if this peptide were present in the cytoplasm, it could potentially interfere with the anti-apoptotic functions of the full-length survivin protein by competing for binding partners.

Mitochondrial Association and Functional Consequences

A distinct pool of survivin has been identified within the mitochondria of tumor cells. dovepress.comnih.govnih.gov Mitochondrial survivin is implicated in the regulation of apoptosis and cellular metabolism. biologists.combiorxiv.org It is believed to be released into the cytosol in response to apoptotic stimuli, where it can then exert its anti-caspase effects. aacrjournals.orgnih.gov Some studies suggest that prior residence in the mitochondria enhances survivin's anti-apoptotic activity. biologists.com

Recent research has also indicated that mitochondrial survivin can inhibit mitophagy, the selective autophagy of mitochondria. biologists.combiorxiv.org This inhibition leads to an accumulation of dysfunctional mitochondria and a metabolic shift towards glycolysis, a phenomenon known as the Warburg effect. biorxiv.org The mechanism appears to involve the prevention of the recruitment of the E3-ubiquitin ligase Parkin to the mitochondria. biologists.combiorxiv.org

The specific role of the 96-104 amino acid region in the mitochondrial localization and function of survivin has not been elucidated. It is unknown whether the Survivin-3A (96-104) peptide can localize to mitochondria or what its functional consequences would be in that compartment.

Preclinical Research Models for Survivin 3a 96 104 Investigations

In Vitro Cellular Models for Survivin-3A (96-104) Studies

In vitro models are fundamental in the initial stages of research, offering a controlled environment to study the specific interactions and effects of Survivin-3A (96-104) at a cellular level.

Three-Dimensional Spheroid and Organoid Models

To bridge the gap between 2D cultures and in vivo conditions, three-dimensional (3D) spheroid and organoid models are increasingly employed. nih.govthermofisher.com Spheroids are self-assembled aggregates of cancer cells, while organoids are derived from stem cells and can recapitulate the complex structure and function of an organ. d-nb.info These models better mimic the in vivo tumor microenvironment, including aspects like nutrient and oxygen gradients, cell-cell interactions, and the presence of an extracellular matrix. mdpi.commdpi.com

In the study of Survivin-3A (96-104), 3D models can provide a more physiologically relevant context to evaluate the efficacy of immunotherapies. For example, a study demonstrated that a competitive inhibitor of survivin significantly reduced the size of tumor spheroids in a 3D model of colon cancer. dovepress.com The use of 3D models can also help in understanding how the tumor microenvironment influences the expression of survivin and the subsequent recognition by the immune system. mdpi.com For instance, U251 glioblastoma cells cultured in 3D scaffolds showed increased expression of survivin. nih.gov

Co-culture Systems for Intercellular Interaction Analysis

Co-culture systems, where two or more different cell types are grown together, are vital for studying the intricate intercellular interactions that occur within the tumor microenvironment. mdpi.comecmjournal.org In the context of Survivin-3A (96-104), co-culture systems are particularly useful for investigating the interplay between tumor cells and immune cells.

These systems can be designed to have direct cell-to-cell contact or to be separated by a permeable membrane, allowing for the study of both contact-dependent and soluble factor-mediated interactions. mdpi.com For example, co-culturing Survivin-3A (96-104) pulsed dendritic cells (DCs) with T cells is a common method to generate and expand survivin-specific T cells in vitro. nih.gov The resulting T cells can then be tested for their ability to kill tumor cells in a co-culture setup. google.com This approach allows researchers to analyze the complex signaling and communication between different cell types, which is crucial for the development of effective immunotherapies. mdpi.com

Ex Vivo Tissue Models for Survivin-3A (96-104) Research

Ex vivo tissue models involve the use of fresh tissue samples obtained from patients or animals, which are then cultured and studied in the laboratory. These models offer a high degree of physiological relevance as they maintain the native tissue architecture and cellular heterogeneity. While specific studies focusing solely on Survivin-3A (96-104) in ex vivo tissue models are not extensively detailed in the provided context, this methodology is a valuable tool in cancer research. For instance, ex vivo models have been used to study the uptake of nanoencapsulated survivin inhibitors. dovepress.com This approach could be adapted to investigate the penetration and efficacy of Survivin-3A (96-104)-based therapies in a setting that closely resembles the in vivo tumor.

In Vivo Animal Models for Investigating Survivin-3A (96-104) Biological Activity

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and biological activity of potential therapeutics in a living organism.

Xenograft Models for Survivin-3A (96-104) Studies

Xenograft models are the most commonly used in vivo models for cancer research and have been instrumental in studying survivin and its derivatives. mdpi.com These models involve the transplantation of human tumor cells or tissues into immunodeficient mice. oncotarget.com

Several studies have utilized xenograft models to investigate the effects of targeting survivin. For example, the use of a dominant-negative survivin mutant delivered by an adenovirus reduced tumor growth and angiogenesis in a breast cancer xenograft model. nih.govtandfonline.com Similarly, the small molecule inhibitor YM155 has shown significant antitumor activity in various xenograft models, including prostate, non-small cell lung, melanoma, and bladder cancers, without causing significant weight loss in the animals. mdpi.com Furthermore, a cell-permeable dominant negative survivin, when encapsulated in chitosan (B1678972) nanoparticles, led to a significant reduction in tumor volume in a mouse xenograft model of colon cancer. dovepress.com Silencing the survivin gene in an ALL xenograft animal model has also been shown to improve chemotherapeutic responses. oncotarget.com

These xenograft studies provide crucial preclinical data on the potential of targeting survivin, including the peptide Survivin-3A (96-104), for cancer therapy.

Model TypeCell/Tissue TypeHost AnimalKey Findings Related to Survivin
In Vitro 2D Cell Culture HLA-A2+ Tumor Cells, T-cellsN/AGeneration of Survivin(96-104) specific T-cells that kill tumor cells. nih.gov
In Vitro 3D Spheroid Colon Cancer CellsN/AA survivin inhibitor significantly reduced tumor spheroid size. dovepress.com
In Vitro 3D Scaffold U251 Glioblastoma CellsN/AIncreased survivin expression in 3D culture. nih.gov
In Vivo Xenograft Breast Cancer CellsMiceAdenovirus with dominant-negative survivin reduced tumor growth and angiogenesis. nih.govtandfonline.com
In Vivo Xenograft Prostate, Lung, Melanoma, Bladder Cancer CellsMiceYM155 (survivin inhibitor) showed significant antitumor activity. mdpi.com
In Vivo Xenograft Colon Cancer CellsMiceNanoencapsulated dominant negative survivin reduced tumor volume. dovepress.com
In Vivo Xenograft Acute Lymphoblastic Leukemia (ALL) CellsMiceSilencing survivin improved chemotherapy response. oncotarget.com

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are indispensable for investigating the function of genes like Birc5 (the gene encoding Survivin) and for the preclinical evaluation of targeted therapies. crownbio.com Given that systemic inactivation of the Survivin gene in mice results in early embryonic lethality, researchers have developed sophisticated conditional and transgenic models to study its role in specific tissues and disease contexts. nih.govmdpi.com These models have been crucial for understanding Survivin's role in cancer initiation and progression, as well as for testing immunotherapeutic strategies, including those targeting the Survivin-3A (96-104) epitope.

GEMMs in which Survivin is conditionally deleted in specific cell lineages have provided direct evidence of its essential functions. For instance, deleting Survivin in oncogene-expressing skin stem cells was shown to prevent the formation of basal cell carcinoma (BCC), highlighting its requirement for cancer initiation. aacrjournals.org In a neuroblastoma model, the hemizygous deletion of Birc5 was explored to simulate the effects of survivin transcription inhibitors. mdpi.com Furthermore, cardiomyocyte-specific deletion of Survivin (αMHC-survivin−/− mice) revealed that the protein is critical for controlling the total number of heart muscle cells, with its absence leading to a progressive decline in cardiac function. ahajournals.org

Transgenic mice overexpressing Survivin have also been developed. In one model, Survivin overexpression was shown to render progenitor cells susceptible to tumor initiation. aacrjournals.org Another study used TH-MYCN transgenic mice, a model for neuroblastoma, to investigate the effects of decreased survivin levels on tumor aggressiveness. mdpi.com

In the context of immunotherapy, mouse models are vital for assessing the efficacy of vaccines targeting Survivin peptides. Studies have utilized various established murine tumor models, including those for colorectal cancer, B-lymphoma, and triple-negative breast cancer, to test vaccines containing Survivin epitopes. nih.govfrontiersin.orgnih.gov While many studies focus on broader Survivin-based vaccines, the specific 96-104 peptide is a key component of interest. For example, research has been conducted to isolate and characterize T cells that recognize the HLA-A2–survivin96-104 peptide. nih.gov The development of HLA-A2 transgenic mice has been proposed as a necessary step to properly test vaccines containing this specific human leukocyte antigen (HLA)-restricted epitope. researchgate.net

The table below summarizes representative GEMMs used in Survivin research.

Table 1: Examples of Genetically Engineered Mouse Models in Survivin Research

Model Type Genetic Modification Research Area Key Findings Citations
Conditional Knockout Krt14-rtTA/tetO-H2B-GFP/SmoM2/Survivin cKO Skin Cancer Survivin deletion in oncogene-expressing stem cells prevents basal cell carcinoma formation. aacrjournals.org
Conditional Knockout αMHC-survivin−/− Cardiology Survivin is essential for maintaining total cardiomyocyte number; its deficiency leads to progressive heart failure. ahajournals.org
Transgenic / Knockout Birc5+/- MYCN tg/+ Neuroblastoma Incomplete inhibition of Survivin transcription did not attenuate the aggressiveness of neuroblastoma in this model. mdpi.com
Transgenic Survivin-IRES-mCherry Skin Cancer Survivin overexpression can render progenitor cells competent for tumor initiation. aacrjournals.org
Syngeneic Tumor Model BALB/c mice with 4T1 tumor cells Breast Cancer A vaccine with Survivin peptides resulted in statistically significant slower primary tumor growth. nih.gov
Humanized Model (Proposed) HLA-A2 Transgenic Mice Cancer Immunotherapy Proposed as an optimal model for testing vaccines with HLA-A2-restricted peptides like Survivin 96-104m. researchgate.net

Other Relevant Animal Systems (e.g., zebrafish)

Beyond rodent models, other animal systems provide valuable insights into the fundamental biology of Survivin. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model in preclinical research due to its rapid external development, optical transparency, and genetic tractability. acs.orgzeclinics.com It serves as an effective bridge between in vitro assays and more complex mammalian studies. acs.org

In contrast to humans and mice, which have a single Survivin gene, zebrafish possess two orthologues, birc5a and birc5b, located on different chromosomes. nih.gov This gene duplication allows for distinct and overlapping functions to be studied. Research using zebrafish has been instrumental in elucidating the role of Survivin in embryonic development, particularly in processes like angiogenesis (blood vessel formation), neurogenesis (neuron formation), and hematopoiesis (blood cell formation). nih.govnih.govhku.hk

The primary technique for studying gene function in zebrafish involves the use of morpholinos, which are modified antisense oligonucleotides that can block either the translation or splicing of a target mRNA. By injecting morpholinos targeting birc5a or birc5b into early-stage embryos, researchers can effectively "knock down" the expression of each Survivin protein and observe the resulting phenotype.

Studies have shown that birc5a plays a significant role in angiogenesis, mediating some of the effects of Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov Knockdown of birc5a leads to defects in the formation of axial and sub-intestinal vessels. nih.gov In contrast, birc5b (also referred to as survivin2 in some literature) is predominantly expressed in the site of primitive hematopoiesis and is crucial for maintaining hematopoietic stem and lineage-committed cells. hku.hk Both genes are involved in neurogenesis and cardiogenesis. nih.gov These investigations demonstrate that Survivin is essential for the proper development of multiple organ systems, largely through its roles in preventing apoptosis and promoting cell proliferation. nih.govnih.govhku.hk

The table below details key findings from zebrafish models used in Survivin investigations.

Table 2: Zebrafish Models in Survivin Research | Model System | Gene Targeted | Method | Research Area | Key Findings | Citations | | :--- | :--- | :--- | :--- | :--- | :--- | | Zebrafish Embryo | birc5a (survivin1) | Morpholino Knockdown | Angiogenesis, Neurogenesis | birc5a is critical for developmental angiogenesis and mediates angiogenic effects of VEGF. | nih.govnih.gov | | Zebrafish Embryo | birc5b (survivin2) | Morpholino Knockdown | Hematopoiesis | birc5b is essential for primitive hematopoiesis, maintaining hematopoietic stem cells via anti-apoptotic activity. | hku.hk | | Zebrafish Embryo | birc5a and birc5b | Morpholino Knockdown | Cardiogenesis, Neurogenesis | Both survivin genes play essential roles in the development of the heart and nervous system. | nih.gov | | Transgenic Zebrafish | Tg(gata1:gfp) with sur2 (birc5b) knockdown | Hematopoiesis | Knockdown of birc5b significantly reduced the population of erythroid cells. | hku.hk |

Table of Compounds

Synthetic Biology and Peptide Engineering Approaches for Survivin 3a 96 104

Structure-Activity Relationship (SAR) Studies of Survivin-3A (96-104)

The survivin protein is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in many cancer types, making it a compelling target for cancer therapies. oxfordvacmedix.comnih.gov The peptide fragment Survivin-3A (96-104), with the amino acid sequence LMLGEFLKL, is a modified version of the natural survivin peptide (96-104), LTLGEFLKL. d-nb.infogoogle.com This region is recognized by cytotoxic T lymphocytes (CTLs), which are crucial for the immune system's ability to destroy cancer cells. google.comgoogle.com Understanding the structure-activity relationship (SAR) of this peptide is vital for designing more effective cancer vaccines and immunotherapies.

Amino Acid Scan Mutagenesis of Survivin-3A (96-104)

Amino acid scan mutagenesis is a technique used to systematically substitute each amino acid in a peptide with other amino acids to determine their individual importance for the peptide's function. In the context of Survivin-3A (96-104), this would involve assessing how each substitution affects its ability to bind to Major Histocompatibility Complex (MHC) class I molecules and to be recognized by T-cell receptors (TCRs).

Research has shown that specific amino acid modifications within the survivin 96-104 region can enhance its immunogenicity. For instance, a modification at position 2 (T to M), creating the LMLGEFLKL variant, has been studied for its ability to improve binding to the HLA-A*0201 molecule, a common human MHC type. nih.govresearchgate.net This enhanced binding can lead to a more robust T-cell response. nih.gov

A study comparing the immunogenicity of a modified 10-mer peptide from survivin (amino acids 95-104, ELMLGEFLKL) with the altered 9-mer peptide (96-104, LMLGEFLKL) found that both had similar immunogenic properties. However, T-cells from different individuals showed preferential reactivity to one peptide over the other. nih.gov This suggests that using both peptide variants in a vaccine could broaden the responsive patient population. nih.gov

The table below summarizes key amino acid positions and their known impact on the activity of survivin-derived peptides.

PositionOriginal Amino AcidSubstituted Amino AcidEffect on Activity
97 (position 2 of 9-mer)Threonine (T)Methionine (M)Enhanced HLA-A*0201 binding and T-cell response. nih.govresearchgate.net
VariousAlanine (A)SystematicAlanine scanning would reveal critical residues for MHC binding and TCR recognition.

N-terminal and C-terminal Modifications of Survivin-3A (96-104)

Modifications at the N-terminus and C-terminus of peptides can significantly impact their stability, bioavailability, and immunogenicity. While specific data on N- and C-terminal modifications of the Survivin-3A (96-104) peptide is limited in the provided search results, general principles of peptide chemistry suggest several potential strategies.

Potential N-terminal Modifications:

Acetylation: Can increase peptide stability by preventing degradation by aminopeptidases.

Pegylation (attachment of polyethylene (B3416737) glycol): Can increase the half-life of the peptide in the body.

Lipidation: Can enhance cell permeability and targeting to antigen-presenting cells.

Potential C-terminal Modifications:

Amidation: Can increase peptide stability by preventing degradation by carboxypeptidases.

Esterification: Can alter the charge and hydrophobicity of the peptide.

These modifications, while not explicitly detailed for Survivin-3A (96-104) in the search results, are common strategies in peptide drug design to improve therapeutic properties.

Design and Synthesis of Survivin-3A (96-104) Analogs and Mimetics

The design and synthesis of analogs and mimetics of Survivin-3A (96-104) aim to create molecules that mimic its ability to stimulate an anti-tumor immune response but with improved properties.

Peptide Analogs: These are peptides with sequences similar to the original but with specific amino acid substitutions, as discussed in the mutagenesis section. The goal is to enhance properties like MHC binding affinity and immunogenicity. For example, the LMLGEFLKL peptide is itself an analog of the native LTLGEFLKL sequence. d-nb.info Further modifications could be explored based on computational modeling and experimental screening.

Peptidomimetics: These are molecules that are not peptides but are designed to mimic the three-dimensional structure and functional properties of a peptide. They offer several potential advantages over traditional peptides, including:

Higher Stability: They are often resistant to enzymatic degradation.

Better Bioavailability: They can be designed to be more easily absorbed and distributed in the body.

Novel Mechanisms of Action: They may interact with their targets in different ways than the original peptide.

Research into small molecules that inhibit survivin function is an active area. mdpi.comresearchgate.netnih.gov While these are not direct mimetics of the Survivin-3A (96-104) epitope, they represent a broader strategy of targeting the survivin pathway. The development of peptidomimetics that specifically mimic the T-cell stimulating properties of Survivin-3A (96-104) is a logical next step.

The table below outlines the progression from the native peptide to potential future mimetics.

Molecule TypeExample Sequence/StructureKey Features
Native PeptideLTLGEFLKLThe original sequence from the survivin protein. d-nb.info
Peptide AnalogLMLGEFLKLModified sequence with enhanced MHC binding. d-nb.infogoogle.com
Peptidomimetic(Hypothetical)Non-peptide scaffold designed to mimic the key interactions of LMLGEFLKL with HLA-A*0201 and TCRs.

Conceptual Strategies for Enhancing Survivin-3A (96-104) Stability and Bioavailability

To be effective as a therapeutic agent, the Survivin-3A (96-104) peptide needs to be stable enough to reach its target and be available in sufficient quantities to elicit an immune response. Several strategies can be employed to achieve this.

Improving Stability:

Chemical Modifications: As mentioned earlier, N-terminal acetylation and C-terminal amidation can protect the peptide from degradation. nih.gov The incorporation of D-amino acids or other non-natural amino acids can also significantly increase resistance to proteases.

Cyclization: Creating a cyclic version of the peptide can lock it into a more stable and biologically active conformation.

Formulation with Nanoparticles: Encapsulating the peptide in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its delivery to antigen-presenting cells. nih.gov

Enhancing Bioavailability:

Delivery Systems: The use of delivery vehicles like nanoparticles can improve the solubility and absorption of the peptide. frontiersin.org

Adjuvants: Formulating the peptide with an adjuvant can enhance the immune response, effectively increasing its biological availability and impact.

Modification for Improved Transport: Attaching molecules that facilitate transport across biological membranes can increase the amount of peptide that reaches the desired cellular compartments.

These strategies, often used in combination, are crucial for translating the immunological potential of Survivin-3A (96-104) into a viable clinical application.

Therapeutic Strategies and Conceptual Applications Derived from Survivin 3a 96 104 Research

Conceptual Modalities for Targeting Survivin Pathways via Survivin-3A (96-104)

The exploration of survivin-derived peptides, including the conceptual Survivin-3A (96-104), has been instrumental in devising strategies to modulate survivin pathways. These approaches are largely conceptual and focus on leveraging the peptide's immunogenic properties to elicit an anti-tumor response or to interfere with survivin's functions.

Survivin is a potent inhibitor of apoptosis, and its overexpression in cancer cells is a key mechanism of resistance to programmed cell death. spandidos-publications.commdpi.com It can interfere with both the intrinsic and extrinsic apoptotic pathways. spandidos-publications.comresearchgate.net Cytosolic survivin, for instance, can inhibit the activation of caspase-9, a critical initiator caspase in the mitochondrial pathway of apoptosis. spandidos-publications.commdpi.com

Targeting survivin is therefore a conceptually sound strategy to induce apoptosis in cancer cells. Research in this area has explored various approaches, including the use of antisense oligonucleotides, small interfering RNAs (siRNAs), and small molecule inhibitors to downregulate survivin expression or inhibit its function. mdpi.comtouchoncology.com These interventions have been shown in preclinical models to trigger spontaneous apoptosis in malignant cells. touchoncology.com

A key conceptual application of a peptide like Survivin-3A (96-104) is in the realm of immunotherapy. The survivin (96-104) epitope is a known target for cytotoxic T-lymphocytes (CTLs). google.com The hypothesis is that a vaccine incorporating this peptide could stimulate the patient's immune system to recognize and eliminate cancer cells expressing survivin. This would, in effect, lead to apoptosis of the targeted cancer cells.

Table 1: Conceptual Mechanisms of Apoptosis Induction by Targeting Survivin Pathways

Therapeutic ModalityConceptual Mechanism of ActionKey Apoptotic Molecules Involved
Survivin Peptide Vaccines (e.g., based on Survivin 96-104) Elicits a cytotoxic T-lymphocyte (CTL) response against survivin-expressing cancer cells, leading to their destruction.Granzymes, Perforin, Caspases
Antisense Oligonucleotides/siRNA Inhibits the translation of survivin mRNA, leading to decreased protein levels and subsequent apoptosis. mdpi.comtouchoncology.comCaspase-9, Caspase-3
Small Molecule Inhibitors Directly binds to and inhibits survivin protein or disrupts its interaction with other proteins, thereby neutralizing its anti-apoptotic function. mdpi.comCaspase-9, Smac/DIABLO

Beyond its role in apoptosis, survivin is a critical regulator of cell division. nih.gov It is a component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cytokinesis. nih.gov Disruption of survivin function often leads to defects in mitosis, resulting in cell cycle arrest, polyploidy, and ultimately cell death. nih.govmdpi.com

Strategies aimed at inhibiting survivin can therefore induce cell cycle arrest, primarily at the G2/M phase. nih.gov This has been observed in studies using siRNAs to specifically knockdown survivin expression, which resulted in a significant accumulation of cells in the G2/M phase of the cell cycle.

The conceptual use of Survivin-3A (96-104) in this context is indirect. By stimulating an immune response that targets and eliminates survivin-expressing cells, a peptide-based vaccine would inherently halt the proliferation of these cells. Furthermore, research into small molecules that disrupt the function of the CPC, a complex where survivin resides, represents another avenue to induce cell cycle arrest.

A significant challenge in cancer treatment is the development of resistance to conventional therapies like chemotherapy and radiotherapy. mdpi.com Overexpression of survivin is a well-established factor contributing to this resistance. mdpi.comnih.gov By inhibiting apoptosis, survivin allows cancer cells to survive the DNA damage induced by these treatments.

Therefore, a key therapeutic concept is to target survivin to sensitize cancer cells to conventional treatments. Preclinical studies have shown that downregulating survivin expression can enhance the efficacy of various chemotherapeutic agents and radiation. mdpi.comtouchoncology.com For instance, inhibiting survivin has been shown to increase the sensitivity of breast cancer cells to taxol and radiation therapy. nih.gov

A therapeutic based on Survivin-3A (96-104) could act as a sensitizing agent. A vaccine that primes the immune system against survivin-expressing cells could work in concert with chemotherapy or radiotherapy. The conventional therapy would induce stress and damage in the cancer cells, potentially increasing the expression of stress-related antigens, while the CTLs generated by the vaccine would more effectively recognize and eliminate these vulnerable cells.

Table 2: Conceptual Sensitization to Conventional Therapies by Targeting Survivin

Conventional TherapyMechanism of Resistance Involving SurvivinConceptual Sensitization Strategy with Survivin Targeting
Chemotherapy (e.g., Taxanes, Platinum compounds) Inhibition of drug-induced apoptosis. mdpi.comnih.govDownregulation of survivin via siRNA or small molecules to lower the apoptotic threshold.
Radiotherapy Inhibition of radiation-induced apoptosis and enhancement of DNA repair. mdpi.comnih.govCombination with a survivin peptide vaccine to target and eliminate cells damaged by radiation.

Potential for Survivin-3A (96-104) in Disease Model Research (e.g., oncology, inflammatory diseases)

The conceptual framework of Survivin-3A (96-104) holds significant potential for advancing research in various disease models, most prominently in oncology. Given that survivin is overexpressed in a wide array of human cancers, including lung, breast, colon, and prostate cancer, a peptide-based tool like Survivin-3A (96-104) can be used to study the immune response to survivin-expressing tumors in preclinical cancer models. google.comnih.gov Such models are critical for evaluating the efficacy and mechanisms of action of survivin-targeted immunotherapies.

In the context of inflammatory diseases, survivin has also been implicated in the pathogenesis of conditions like rheumatoid arthritis, where it is thought to contribute to the survival of pathogenic immune cells. nih.gov Research using survivin peptides in animal models of these diseases could help elucidate the role of survivin in chronic inflammation and explore the potential of targeting this pathway for therapeutic benefit.

Conceptual Combination Strategies with Survivin-3A (96-104) in Preclinical Settings

The future of cancer therapy likely lies in combination strategies that target multiple pathways simultaneously. In preclinical settings, a conceptual therapeutic based on Survivin-3A (96-104) would be a prime candidate for combination with other treatments.

Preclinical studies have already explored combining survivin-targeted therapies with a range of other agents. nih.gov For instance, combining the survivin inhibitor YM155 with chemotherapy has shown synergistic effects in some cancer models. nih.gov

A vaccine based on Survivin-3A (96-104) could be conceptually combined with:

Chemotherapy: To enhance the killing of tumor cells and potentially broaden the immune response through the release of tumor antigens from dying cells.

Radiotherapy: To synergistically eliminate tumors, with radiation potentially increasing the visibility of cancer cells to the immune system.

Immune Checkpoint Inhibitors: To overcome immune suppression within the tumor microenvironment and enhance the activity of the survivin-specific T cells generated by the vaccine.

Other Targeted Therapies: To simultaneously block other critical survival pathways in cancer cells.

These combination strategies are being actively investigated in preclinical models to identify the most effective and least toxic approaches for future clinical translation. cogem.net

Advanced Methodologies in Survivin 3a 96 104 Research

Biophysical Techniques for Protein-Peptide Interaction Analysis

Biophysical methods provide quantitative and structural insights into the molecular interactions involving Survivin and its fragments.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. In the context of Survivin research, SPR has been employed to detect and quantify the binding of Survivin to its partners. For instance, a Localized Surface Plasmon Resonance (LSPR) based method using survivin antibody-conjugated gold nanoparticles has been developed for the rapid and noninvasive detection of Survivin protein. nih.gov This approach relies on the change in the refractive index upon binding of the target protein to the immobilized antibody, which causes a detectable colorimetric shift. nih.gov Such assays can determine the presence of Survivin in biological samples, which is significant as Survivin is overexpressed in many tumors but absent in most normal tissues. nih.gov While specific SPR studies on the Survivin-3A (96-104) peptide are not extensively detailed in available literature, the methodology is well-suited for analyzing its interaction with binding partners like HLA molecules or specific antibodies.

Table 1: Application of LSPR in Survivin Detection

ParameterDescriptionFindingReference
Technique Localized Surface Plasmon Resonance (LSPR)A rapid, colorimetric detection method. nih.gov
Ligand Anti-survivin antibodyConjugated to gold nanoparticles (GNPs). nih.gov
Analyte Survivin proteinDetected in urine and serum samples of bladder cancer patients. nih.gov
Significance Detected bladder cancer in early stages, whereas ELISA identified only high-grade stages. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). tainstruments.comnih.gov ITC has been instrumental in characterizing the binding of small molecule inhibitors to the full-length Survivin protein. nih.gov For example, the interaction between a molecular tweezer molecule (TW-ELTLGEFL) and a truncated Survivin (aa 1-120) was analyzed using ITC. nih.gov The data from such experiments are crucial for the rational design and optimization of inhibitors that target specific regions of Survivin, such as the groove containing the nuclear export signal (NES), which includes the 96-104 region. nih.gov These studies help confirm whether a designed molecule binds to the intended target and provide the affinity data necessary for further development. nih.gov

Table 2: Thermodynamic Characterization of Tweezer-Survivin Interaction by ITC

Interacting MoleculesTechniqueKey FindingsImplicationReference
Molecular Tweezer (TW-ELTLGEFL) & Survivin (aa 1-120)Isothermal Titration Calorimetry (ITC)Confirmed direct binding and provided affinity measurements.Supported the rational design of the inhibitor and confirmed target engagement. nih.gov
Unmodified Tweezer & Survivin (aa 1-120)Isothermal Titration Calorimetry (ITC)Showed binding to lysine (B10760008)/arginine residues flanking the NES.Provided a baseline for comparing the specificity of peptide-modified tweezers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain atomic-level structural and dynamic information about proteins and their complexes in solution. In Survivin research, 2D NMR spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) experiments, has been used to map the binding sites of inhibitors. nih.gov By monitoring chemical shift perturbations in the NMR spectrum of 15N-labeled Survivin upon titration with a ligand, researchers can identify the specific amino acid residues involved in the interaction. nih.gov Studies using peptide-modified molecular tweezers showed that the peptide moiety makes specific contacts within the 91-103 residue region of Survivin, confirming the desired regioselectivity. nih.gov Such detailed structural information is invaluable for understanding how peptides like Survivin-3A (96-104) might interact with other proteins and for guiding the design of more potent and selective inhibitors. nih.govnih.gov

X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) are the gold standards for determining the high-resolution, three-dimensional structure of proteins and their complexes. nih.gov The crystal structure of the full-length Survivin has been solved, revealing that it forms a dimer. nih.gov This dimeric structure is crucial for its function in both inhibiting apoptosis and regulating cell division. nih.gov While a specific crystal structure of the Survivin-3A (96-104) peptide fragment is not prominently cited, crystallographic data of related complexes, such as HLA-A*0201 bound to peptides, provide a structural basis for understanding how this epitope is presented to T-cells. researchgate.net Obtaining atomic structures of Survivin bound to its inhibitors or interaction partners is considered a critical future step to propel further drug discovery efforts. nih.gov

Cell-Based Assays for Functional Characterization of Survivin-3A (96-104)

Cell-based assays are essential for understanding the biological function of Survivin and the consequences of its inhibition in a cellular context.

Flow cytometry is a cornerstone technique for analyzing the effects of Survivin modulation on cell fate. It allows for the rapid, quantitative analysis of apoptosis and cell cycle distribution in large cell populations. plos.orgjci.org

Apoptosis Analysis: To measure apoptosis, cells are typically stained with Annexin V and a viability dye like Propidium Iodide (PI). jcancer.orgspandidos-publications.com Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis. spandidos-publications.com Numerous studies have used this method to demonstrate that inhibiting Survivin function or expression—for example, through siRNA, dominant-negative mutants, or small molecule inhibitors—leads to a significant increase in apoptosis in various cancer cell lines. jcancer.orgjci.orgoncotarget.com

Cell Cycle Analysis: For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye such as PI. plos.org The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). plos.orguchile.cl Research has shown that disruption of Survivin function often leads to defects in mitosis and an arrest in the G2/M phase, consistent with its role as part of the chromosomal passenger complex. plos.orguchile.cltouchoncology.com Conversely, in some contexts, inhibiting Survivin has been shown to decrease the proportion of cells in the G2 phase. plos.org These assays are critical for functionally validating the impact of targeting the Survivin pathway. jci.orgoncotarget.com

Table 3: Representative Flow Cytometry Findings in Survivin Research

Experimental ApproachCell Line(s)AssayKey FindingReference
Knockdown of OCT4 and SurvivinEca109, TE1 (Esophageal Cancer)Apoptosis & Cell CycleInduced apoptosis and a decrease in the G2-phase of the cell cycle. plos.org
Overexpression of Survivin-T34A mutantHeLa, MCF-7 (Cervical, Breast Cancer)Apoptosis & Cell CycleCaused spontaneous apoptosis in various tumor cell lines. jci.org
Treatment with Dioscin (inhibits Survivin expression)OSCC (Oral Squamous Cell Carcinoma)ApoptosisInduced apoptosis in a dose-dependent manner. jcancer.org
Treatment with Sevoflurane (downregulates Survivin)A549 (Lung Carcinoma)Apoptosis & Cell CycleIncreased apoptosis and arrested the cell cycle at the G2/M phase. waocp.org
Knockdown of Survivin via RNAiMCF-7 (Breast Cancer)Apoptosis & Cell CycleInduced apoptosis and mitotic defects with polyploidy. jci.org

Live-Cell Imaging Techniques for Dynamics Studies

Live-cell imaging has been indispensable for understanding the dynamic behavior of the survivin protein during the cell cycle. By fusing survivin to fluorescent proteins like Green Fluorescent Protein (GFP) or DsRed, researchers can track its movement in real-time within living cells. molbiolcell.org

These studies have revealed that survivin is a chromosomal passenger protein with a highly dynamic localization pattern. molbiolcell.org Time-lapse video imaging shows that survivin-GFP is excluded from the nucleus during interphase but associates with centrosomes and kinetochores during mitosis. molbiolcell.org At the transition from anaphase to telophase, it moves to the spindle midzone and is ultimately concentrated in the midbody during cytokinesis. molbiolcell.orgtandfonline.com Techniques such as Fluorescence Recovery After Photobleaching (FRAP) have been used to quantify the mobility of survivin-GFP at different mitotic stages, showing it is highly mobile at prometaphase and metaphase but immobile at the midzone during telophase. tandfonline.com These dynamic studies are crucial for understanding its dual roles in regulating cell division and inhibiting apoptosis. molbiolcell.orgmdpi.com

TechniqueFusion ProteinKey Findings on Survivin DynamicsReference
Confocal Laser Scanning MicroscopySurvivin-DsRedLocalization at centrosomes, kinetochores, and midbody during mitosis. molbiolcell.org
Time-Lapse Video ImagingSurvivin-GFP/DsRedTracked trafficking during mitosis, confirming its role as a chromosomal passenger protein. molbiolcell.orgtandfonline.com
Fluorescence Recovery After Photobleaching (FRAP)Survivin-GFPRevealed high mobility at centromeres in prometaphase/metaphase, dependent on Aurora B kinase. tandfonline.com
Dual-Color Nanoquencher Imaging-Simultaneous live-cell imaging of endogenous survivin mRNA and actin mRNA. nih.gov

Reporter Gene Assays for Pathway Activation

Reporter gene assays, typically using luciferase or secreted alkaline phosphatase (SEAP), are fundamental for studying the transcriptional regulation of the survivin gene (BIRC5). thermofisher.comnih.gov In these assays, the survivin gene's promoter region is linked to a reporter gene. The activity of the reporter protein then serves as a proxy for the promoter's activity under various conditions. thermofisher.com

Research using this methodology has shown that the survivin promoter is highly active in cancer cells compared to normal differentiated cells. nih.govresearchgate.net These assays have been instrumental in identifying the signaling pathways and transcription factors that drive survivin expression. For instance, studies have demonstrated that the Ras-MAPK and PI3K-mTOR pathways up-regulate survivin transcription. nih.gov Furthermore, reporter assays have identified key transcription factors such as Sp1, NF-κB, and STAT family proteins as activators, and p53 as a transcriptional repressor of the survivin promoter. researchgate.netnih.gov Mutagenesis of specific binding sites within the promoter, combined with reporter assays, has pinpointed the critical DNA elements required for its basal and cell-cycle-dependent expression. aacrjournals.org

Signaling Pathway/FactorEffect on Survivin PromoterMethodological InsightReference
Ras SignalingActivationReporter assays revealed a cis-acting region in the promoter responsive to Ras. nih.gov
p53RepressionWild-type p53, but not mutant forms, represses survivin expression at the transcriptional level. researchgate.netnih.gov
NF-κBActivationSurvivin can, in a feedback loop, increase the transcriptional activity of the IKKβ promoter, a component of the NF-κB pathway. spandidos-publications.com
Sp1/KLF5ActivationRequired for basal survivin transcription; mutagenesis of Sp1 sites abolishes promoter activity. researchgate.netresearchgate.net

Proteomics and Genomics Approaches

Mass Spectrometry-Based Proteomics for Interaction Discovery

Mass spectrometry (MS)-based proteomics is a powerful tool for identifying the protein interaction partners of survivin, providing insight into the molecular complexes it forms to execute its functions. Techniques such as co-immunoprecipitation (Co-IP) followed by MS analysis have been used to map the survivin interactome.

These studies have been crucial in confirming survivin's role within the chromosomal passenger complex (CPC), identifying its interactions with INCENP, Borealin, and Aurora B kinase. scnu.edu.cntouchoncology.com Beyond the CPC, proteomics has uncovered novel interactions. For example, large-scale MS analysis identified a heterotetrameric complex between survivin and DNA-dependent protein kinase (DNA-PKcs), implicating survivin in the DNA damage response. nih.gov Other studies have used proteomics to identify survivin interaction partners in specific subcellular compartments, such as the mitochondrial protease ClpP, suggesting a role for survivin in regulating mitochondrial function. researchgate.net These interaction maps are critical for understanding the pleiotropic effects of survivin in cancer cells.

Identified Interacting ProteinBiological Context/FunctionProteomic MethodReference
DNA-PKcsDNA damage responseCo-immunoprecipitation and large-scale mass spectrometry. nih.gov
ClpPMitochondrial protein quality controlProteomics identification of mitochondrial proteins co-precipitated with a survivin antibody. researchgate.net
Adenomatous Polyposis Coli (APC)Response to somatostatin (B550006) analog treatment in neuroendocrine tumors.In-depth high-resolution isoelectric focusing tandem liquid chromatography-mass spectrometry. oup.com
Histone H3 / Crm1Cell division / Nuclear exportProximity Ligation Assay (PLA) coupled with microscopy. nih.gov

RNA Sequencing and Microarray Analysis for Gene Expression

High-throughput transcriptomic techniques like RNA sequencing (RNA-seq) and microarray analysis have been extensively used to study survivin (BIRC5). These methods allow for a global view of gene expression, comparing survivin levels between tumor and normal tissues and identifying genes whose expression is altered by survivin.

Analyses of large cancer databases like The Cancer Genome Atlas (TCGA) have consistently shown that BIRC5 mRNA is significantly overexpressed in a vast array of cancer types compared to corresponding normal tissues. frontiersin.orgasco.org RNA-seq has also been used to characterize the expression of different survivin splice variants in cancer tissues. mdpi.com Furthermore, experimental studies using RNA-seq after survivin overexpression or knockdown have helped to delineate its downstream effects, identifying differentially expressed genes involved in cell cycle progression, proliferation, and invasion. frontiersin.orgresearchgate.net These genomic approaches have solidified survivin's status as a nearly universal tumor-associated antigen and a key node in cancer signaling networks. asco.orgmdpi.com

Genomic TechniqueKey FindingCancer Type/ModelReference
RNA-Seq (TCGA Analysis)BIRC5 is significantly overexpressed in tumor tissues across 33 cancer types.Pan-cancer frontiersin.org
RNA-Seq (Paired Samples)Wild-type survivin transcripts are the predominant species in tumors relative to adjacent normal tissue.Breast Cancer mdpi.com
RNA-Seq (Experimental)Analysis of differentially expressed genes following survivin overexpression to predict downstream pathways.Cell Lines researchgate.net
Microarray AnalysisIdentified gene expression alterations related to BIRC5 in gastric cancer.Gastric Cancer asco.org

Advanced Microscopy Techniques for Subcellular Localization of Survivin-3A (96-104)

Advanced microscopy is essential for determining the precise subcellular location of the survivin protein, which is critical to its function. While studies would not directly visualize the small Survivin (96-104) peptide, they focus on the full-length protein, as its localization dictates the context in which any derived peptides might be presented or function.

Immunofluorescence microscopy, often coupled with confocal imaging, is widely used to visualize endogenous or overexpressed survivin. nih.govmdpi.com These techniques have confirmed the dynamic localization of survivin during mitosis (centromeres, spindle midzone, midbody) and its presence in both the cytoplasm and nucleus during interphase. mdpi.comoup.com Some studies have reported that cytoplasmic survivin is primarily responsible for its anti-apoptotic function, while nuclear survivin is linked to cell cycle regulation. oup.com More advanced techniques like immunoelectron microscopy have provided higher-resolution localization, identifying a distinct pool of survivin within the mitochondrial intermembrane space in tumor cells, a location not observed in normal tissues. jci.org This mitochondrial localization has been linked to the regulation of cellular metabolism and apoptosis. jci.orgresearchgate.net

Microscopy TechniqueSubcellular Localization ObservedFunctional ImplicationReference
Immunofluorescence / Confocal MicroscopyCytoplasm, Nucleus, Mitotic Spindle, Centromeres, Midbody.Dual roles in apoptosis inhibition (cytoplasmic) and cell cycle control (nuclear/mitotic structures). nih.govmdpi.comoup.com
Immunoelectron MicroscopyMitochondrial intermembrane space.Novel role in regulating mitochondrial integrity and cell death pathways, specific to tumor cells. jci.org
Proximity Ligation Assay (PLA)Visualizes protein-protein interactions (e.g., Survivin-Crm1, Survivin-Histone H3) at specific subcellular sites.Confirms spatial interactions within the nucleus and at chromatin. nih.gov

Compound and Protein List

NameType
Survivin / BIRC5Protein
Survivin (96-104)Peptide
AlanineAmino Acid
Green Fluorescent Protein (GFP)Protein
DsRedProtein
LuciferaseProtein
Secreted Alkaline Phosphatase (SEAP)Protein
RasProtein
p53Protein
NF-κBProtein Complex
Sp1Transcription Factor
KLF5Transcription Factor
STAT proteinsTranscription Factors
IKKβProtein (Kinase)
INCENPProtein
BorealinProtein
Aurora B KinaseProtein (Kinase)
DNA-PKcsProtein (Kinase)
ClpPProtein (Protease)
Adenomatous Polyposis Coli (APC)Protein
Histone H3Protein
Crm1Protein
YM155Small Molecule
ActinProtein

Challenges and Future Directions in Survivin 3a 96 104 Research

Addressing Specificity and Conceptual Off-Target Effects

A primary challenge in the development of therapies targeting Survivin-3A (96-104) is ensuring specificity to avoid off-target effects. While Survivin is predominantly expressed in tumor cells, its presence in some healthy, proliferating cells raises concerns. frontiersin.orgresearchgate.net The potential for "on-target, off-tumor" toxicity, where the therapeutic agent affects healthy tissues expressing the target, is a significant hurdle. researchgate.netnih.gov

Research has shown that T cells engineered with T-cell receptors (TCRs) specific for Survivin epitopes can exhibit antitumor activity. nih.gov However, some of these engineered T cells have also demonstrated fratricidal effects, attacking other T cells that upregulate Survivin upon activation. researchgate.netnih.gov This highlights the critical need to develop strategies that can distinguish between the high levels of Survivin expression in cancer cells and the lower levels in normal tissues. nih.gov Future research will likely focus on generating TCRs with optimal affinity and avidity, capable of potent tumor cell killing without harming healthy cells. researchgate.netnih.gov

ChallengeDescriptionPotential Solution
On-Target, Off-Tumor Toxicity Therapeutic agents targeting Survivin may also affect healthy proliferating cells that express the protein. researchgate.netDevelopment of high-affinity T-cell receptors (TCRs) that can differentiate between tumor and normal tissue expression levels. nih.gov
Fratricidal Effects Activated T cells can upregulate Survivin, leading to self-destruction by Survivin-targeted therapies. researchgate.netnih.govEngineering TCRs with selectivity for naturally processed tumor-associated epitopes to minimize off-target toxicities. researchgate.net
Lack of Specificity Some therapeutic agents may lack the specificity to target only the mutated or overexpressed form of the protein in tumor cells. aacrjournals.orgDesigning compounds that specifically target mutated oncogenes limited to tumor cells. aacrjournals.org

Overcoming Conceptual Intracellular Delivery Barriers for Peptide Therapeutics

A major obstacle for peptide-based therapeutics like those derived from Survivin is their delivery to the intracellular environment where the target protein resides. nih.gov Peptides face numerous barriers, including degradation by proteases in the body, rapid clearance from circulation, and difficulty crossing the cell membrane. nih.govmdpi.com Even after cellular uptake, often through endocytosis, peptides can become trapped in endosomes and subsequently degraded. nih.gov

To overcome these barriers, various strategies are being explored. These include:

Cell-Penetrating Peptides (CPPs): These short peptides can facilitate the cellular uptake of larger cargo molecules. nih.govmdpi.com

Liposomes and Nanoparticles: Encapsulating peptides within these carriers can protect them from degradation and improve their delivery to target cells. nih.govmdpi.com

Chemical Modifications: Techniques like "peptide stapling" can enhance the stability and cell permeability of peptides. nih.gov

Fusogenic Peptides: These can promote the escape of the therapeutic peptide from endosomes into the cytoplasm. nih.gov

Recent advancements have shown promise in using peptide coacervates, formed by liquid-liquid phase separation, for direct cytosolic delivery of macromolecules, bypassing endosomal entrapment. ntu.edu.sg

Unraveling Complex Interaction Networks and Redundancies

Survivin does not function in isolation; it is part of a complex network of protein-protein interactions. nih.goviu.edu It interacts with various proteins involved in apoptosis, cell cycle regulation, and the DNA damage response. iu.edunih.gov For instance, Survivin can interact with XIAP to inhibit caspase-9 and with SMAC/DIABLO to prevent apoptosis. iu.edu It also plays a critical role in the chromosomal passenger complex (CPC), which is essential for proper mitosis. nih.gov

A significant challenge is the potential for functional redundancy, where other proteins can compensate for the inhibition of Survivin. The inhibitor of apoptosis (IAP) family, to which Survivin belongs, has several members, and the upregulation of other IAPs could bypass the effects of a Survivin-targeted therapy. nih.govtandfonline.com

Future research must focus on a systems-level understanding of Survivin's interaction network. This involves identifying all its binding partners and understanding how these interactions are regulated in both normal and cancerous cells. Such knowledge will be crucial for predicting the cellular response to Survivin inhibition and for designing combination therapies that can overcome compensatory mechanisms.

Development of Novel Research Tools and Probes for Survivin-3A (96-104)

Advancing our understanding of Survivin-3A (96-104) requires the development of more sophisticated research tools and probes. Currently, researchers utilize a range of techniques, including:

Antibodies and Flow Cytometry: Used to detect and quantify Survivin-expressing cells. aacrjournals.org

Tetramers, Pentamers, and Dextramers: These reagents, specific for HLA-restricted peptide epitopes, are used to monitor the frequency of antigen-specific T cells. aacrjournals.org

Molecular Probes: Antisense oligonucleotides and siRNAs have been used to downregulate Survivin expression and study the functional consequences. iu.edu

Small Molecule Inhibitors: Compounds like YM155 have been developed to target Survivin, although their specificity can be a concern. tandfonline.comnih.gov

Future efforts should be directed towards creating highly specific monoclonal antibodies and small molecule probes that can selectively target the Survivin-3A (96-104) epitope. The development of advanced imaging probes would enable real-time visualization of the peptide's localization and dynamics within living cells. Furthermore, creating conditional knockout models for specific Survivin domains in vertebrate cell lines can provide clearer insights into its function without the confounding presence of the wild-type protein. nih.gov

Tool/ProbeApplicationReference
HLA-A2 Pentamers Staining and quantifying Survivin-specific CD8+ T cells. aacrjournals.org
Antisense Oligonucleotides Downregulation of Survivin expression to study its function. iu.edu
siRNA Inhibition of cancer cell proliferation and increased chemosensitivity through Survivin knockdown. iu.edu
YM155 (Sepantronium bromide) A small molecule inhibitor used to study the effects of Survivin inhibition. tandfonline.comnih.gov
Conditional Knockout Models Genetic analysis of Survivin function in a vertebrate cell line. nih.gov

Integration with Systems Biology and Computational Approaches for Predictive Modeling

The complexity of Survivin's roles in cellular processes necessitates the integration of experimental data with systems biology and computational modeling. plos.orgnih.gov Systems biology aims to understand the interactions between various components of a biological system and how these interactions give rise to the system's function and behavior. plos.org

Computational approaches can be used to:

Model Protein-Protein Interaction Networks: To predict how inhibiting Survivin might affect other cellular pathways. mdpi.com

Simulate Dynamic Cellular Processes: To understand the emergent behavior of the system in response to perturbations. nih.govwellcomeconnectingscience.org

Predict Drug Responses: By integrating omics data (genomics, proteomics, etc.), models can help predict which tumors will be most sensitive to Survivin-targeted therapies. nih.govnih.gov

Identify Novel Drug Targets: Computational screening of peptide libraries can help identify new and more potent therapeutic peptides. frontiersin.org

By combining experimental data with predictive computational models, researchers can develop a more holistic understanding of Survivin-3A (96-104) and accelerate the development of effective and specific therapies. wellcomeconnectingscience.orgnih.gov This integrated approach will be essential for navigating the challenges of specificity, delivery, and network complexity that currently define the field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.